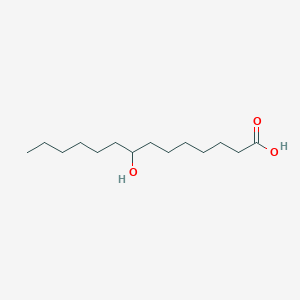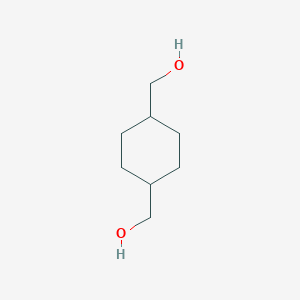
1,4-Cyclohexanedimethanol
Vue d'ensemble
Description
1,4-Cyclohexanedimethanol is an organic compound with the molecular formula C8H16O2. It is a colorless, low-melting solid that is widely used in the production of polyester resins. This compound exists as a mixture of cis and trans isomers and is known for its excellent thermal stability, chemical resistance, and mechanical properties .
Applications De Recherche Scientifique
1,4-Cyclohexanedimethanol has numerous applications in scientific research and industry:
Polyester Production: It is a key monomer in the production of polyesters, such as poly(ethylene terephthalate-co-1,4-cyclohexylenedimethylene terephthalate), which are used in fibers, films, and plastic bottles.
Biomedical Applications: It is used in the synthesis of biodegradable polymers for drug delivery systems and tissue engineering.
Coatings and Adhesives: It is used in the formulation of high-performance coatings and adhesives due to its excellent chemical resistance and mechanical properties.
Smart Films: Recent advances have shown its use in the development of smart films with advanced amorphous and semi-crystalline polyesters.
Mécanisme D'action
Target of Action
1,4-Cyclohexanedimethanol (CHDM) is a di-substituted derivative of cyclohexane and is classified as a diol . It primarily targets the production of polyester resins, serving as a crucial comonomer in the synthesis of polyethylene terephthalate (PET) and other polyesters .
Mode of Action
CHDM interacts with its targets through a process called polycondensation . It is incorporated into the polymer chain during the synthesis of polyesters, thereby influencing the properties of the resulting polymer .
Biochemical Pathways
CHDM is produced by catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps. First, DMT is converted to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD). In the second step, DMCD is further hydrogenated to CHDM . The cis/trans ratio of the CHDM is affected by the catalyst .
Result of Action
The incorporation of CHDM into polyesters results in enhanced strength, clarity, and solvent resistance of the polymers . The properties of these polyesters also vary depending on the cis/trans ratio of the CHDM monomer . CHDM reduces the degree of crystallinity of PET homopolymer, improving its processability .
Analyse Biochimique
Biochemical Properties
It is known that CHDM is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups .
Cellular Effects
It is known that CHDM-based polyesters have high molecular weight and are crystalline polymers . These polyesters could potentially interact with cells if they were to be used in a biological context.
Molecular Mechanism
The molecular mechanism of 1,4-Cyclohexanedimethanol is primarily understood in the context of its role in the production of polyester resins . CHDM is produced by catalytic hydrogenation of dimethyl terephthalate (DMT) . The cis/trans ratio of the CHDM is affected by the catalyst .
Temporal Effects in Laboratory Settings
In laboratory settings, CHDM-based polyesters have been shown to have high molecular weight and crystalline properties . The processing window of these polyesters is wider due to their low melting temperature and high initial thermal degradation temperature .
Metabolic Pathways
It is known that CHDM is produced by catalytic hydrogenation of dimethyl terephthalate (DMT) .
Méthodes De Préparation
1,4-Cyclohexanedimethanol can be synthesized through several methods:
Hydrogenation of Dimethyl Terephthalate: This is a widely used commercial method. Dimethyl terephthalate is first hydrogenated to dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to this compound.
Hydrogenation of Bis(2-hydroxyethylene terephthalate): This method involves the selective hydrogenation of bis(2-hydroxyethylene terephthalate) obtained from waste poly(ethylene terephthalate).
Analyse Des Réactions Chimiques
1,4-Cyclohexanedimethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanedicarboxylic acid.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Esterification: It reacts with carboxylic acids to form esters, which are commonly used in the production of polyesters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for esterification and substitution reactions. The major products formed from these reactions include cyclohexanedicarboxylic acid, cyclohexane derivatives, and various esters .
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanedimethanol can be compared with other similar compounds such as:
1,4-Cyclohexanedicarboxylic Acid: Both compounds are used in polyester production, but this compound is preferred for its better mechanical properties and lower melting point.
Ethylene Glycol: While ethylene glycol is also used in polyester production, this compound offers better thermal stability and chemical resistance.
1,3-Cyclohexanedimethanol: This compound has similar properties but differs in the position of the hydroxyl groups, which affects its reactivity and the properties of the resulting polymers.
Propriétés
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c9-5-7-1-2-8(6-10)4-3-7/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMQCDZDWXUDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9026712, DTXSID00274143, DTXSID60274144 | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid; Other Solid, Liquid; [HSDB] White low melting solid; [MSDSonline] | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
286 °C (cis-isomer), 283 °C (trans-isomer) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
166 °C, 330 °F OC | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2814 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 920,000 mg/L at 20 °C, Solluble in ethyl alcohol | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0381 at 25 °C/4 °C | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5 (Air = 1) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.08X10-4 mm Hg at 25 °C | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid, White waxy solid | |
CAS No. |
105-08-8, 3236-47-3, 3236-48-4 | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Cyclohexanedimethanol, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9026712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-Cyclohexanedimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohex-1,4-ylenedimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47A69Y3G5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7I8476P8P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
43 °C (cis-isomer), 67 °C (trans-isomer) | |
| Record name | 1,4-CYCLOHEXANEDIMETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5364 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 1,4-Cyclohexanedimethanol is C8H16O2, and its molecular weight is 144.21 g/mol. []
A: Yes, various spectroscopic techniques have been employed to characterize this compound, including 1H and 13C nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. [, , ] These techniques provide information about the structure and bonding within the molecule.
A: Incorporating this compound into polyesters can significantly enhance their properties. Studies show improvements in hardness, scratch resistance, abrasion resistance, and chemical resistance compared to commonly used diacrylate monomers. [] This is attributed to the presence of the cyclohexyl ring in the CHDM structure.
A: Research indicates that the ratio of this compound to other monomers like ethylene glycol in copolymers directly influences their thermal properties. For example, increasing the this compound content can lead to higher glass transition temperatures and affect the melting behavior. [, ]
A: Poly(ethylene glycol-co-1,4-cyclohexanedimethanol terephthalate) (PETG) random copolymers, incorporating CHDM, have been shown to be thermally stable above 380 °C. []
A: Yes, this compound can be produced via the catalytic hydrogenation of various starting materials, such as dimethyl terephthalate (DMT) or bis(2-hydroxyethylene terephthalate) (BHET). [, ]
A: Research shows that supported Ru-Sn bimetallic catalysts exhibit high selectivity for this compound production. [] Additionally, Pd/C, Cu-based catalysts, and trimetallic RuPtSn catalysts have shown efficacy in the hydrogenation of relevant precursors to CHDM. [, ]
A: Different catalysts exhibit varying degrees of selectivity towards specific products. For instance, the selectivity of the bimetallic Ru-Sn/Al2O3 catalyst for this compound is attributed to the combined action of the Sn promoter and the alumina support. [] Similarly, specific ratios of metals in trimetallic catalysts like RuPtSn significantly impact the yield of CHDM. []
A: Yes, computational chemistry techniques, such as MP2 calculations, have been employed to explore the conformational space of this compound. [] These calculations provide insights into the molecule's preferred conformations and their relative stabilities.
A: Studies have shown that the incorporation of this compound, compared to other diols, can significantly influence the properties of the resulting polymers. For instance, the rigid structure of the CHDM unit in PETG copolymers plays a crucial role in controlling their crystallization behavior. [] Additionally, the presence of bulky substituents, like those introduced by this compound, can impact the degradation rate of poly(amide-ester)s. []
A: Yes, this compound has been utilized in the synthesis of biodegradable polymers. For example, poly(amide-ester)s incorporating CHDM along with various amino acids have been synthesized and studied for their biodegradability. []
A: Research suggests that the presence of this compound can influence the biodegradation rate of polymers. In the case of poly(amide-ester)s, incorporating CHDM led to a slower degradation rate compared to polymers without it. [] This highlights the potential for tailoring polymer degradation by adjusting the CHDM content.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
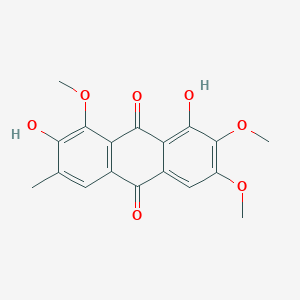
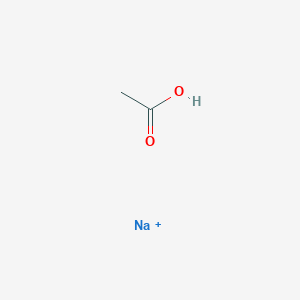
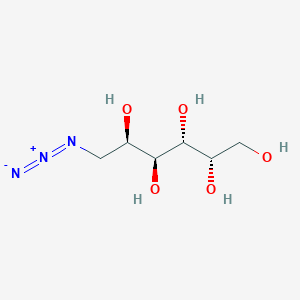

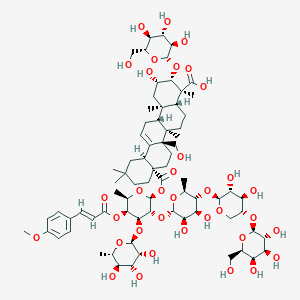
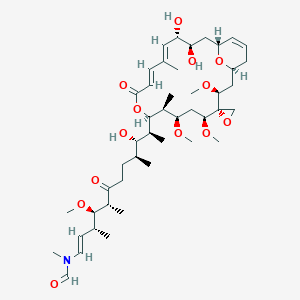
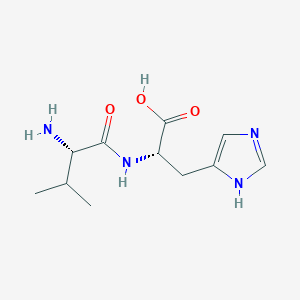
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
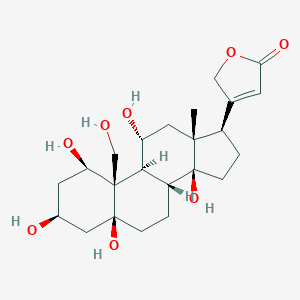
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)


